Methyl 2-(azepan-4-yl)acetate
CAS No.:
Cat. No.: VC18146980
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl 2-(azepan-4-yl)acetate |
| Standard InChI | InChI=1S/C9H17NO2/c1-12-9(11)7-8-3-2-5-10-6-4-8/h8,10H,2-7H2,1H3 |
| Standard InChI Key | KNPJJCUIYOIZCP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1CCCNCC1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
Methyl 2-(azepan-4-yl)acetate consists of an azepane ring—a saturated seven-membered heterocycle with one nitrogen atom—substituted at the 4-position with an acetoxymethyl group (). The IUPAC name derives from this substitution pattern, distinguishing it from isomers such as methyl 2-(azepan-1-yl)acetate (CAS 99065-22-2), which features the nitrogen at the 1-position . The SMILES notation and InChIKey further specify its connectivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 1781852-50-3 |
| SMILES | COC(=O)CN1CCC(CC1)CC |
| Boiling Point | Not reported |
| Solubility | Likely polar aprotic solvents |
Synthesis and Manufacturing
Esterification Strategies
The primary synthesis route involves esterification of 2-(azepan-4-yl)acetic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyze the reaction by protonating the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol. Alternative methods employ methylating agents like methyl chloride or dimethyl sulfate, though these are less common due to handling challenges.
Purification and Yield Optimization
Reaction yields depend on temperature control and catalyst loading. Typical conditions involve refluxing at 60–80°C for 6–12 hours, followed by neutralization and extraction with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Industrial-scale production may use continuous-flow reactors to improve efficiency.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The ester group acts as an electrophilic site, enabling nucleophilic acyl substitutions. For example, aminolysis with primary amines generates 2-(azepan-4-yl)acetamide derivatives, which are pharmacophores in kinase inhibitors . The azepane nitrogen can also participate in hydrogen bonding or act as a weak base, influencing solubility and bioavailability.
Ring-Opening Reactions
Applications in Drug Discovery and Organic Synthesis
Kinase Inhibitor Development
Methyl 2-(azepan-4-yl)acetate serves as a precursor in synthesizing selective cyclin-dependent kinase 9 (CDK9) inhibitors. Recent work by Shao et al. demonstrated that azepane-containing compounds exhibit >100-fold selectivity for CDK9 over CDK1 and CDK2, attributed to steric complementarity in the ATP-binding pocket . For instance, replacing morpholine with 1,4-diazepane in lead compounds improved selectivity by 156-fold (Table 2) .
Table 2: Selectivity Profiles of Azepane Derivatives in Kinase Inhibition
| Compound | CDK9 (nM) | CDK2 (nM) | Selectivity (CDK9/CDK2) |
|---|---|---|---|
| 30k | 187 | 2074 | 11 |
| 30m | 43 | 1369 | 32 |
Peptide Mimetics and Prodrugs
The ester’s hydrolytic lability makes it a candidate for prodrug designs. In vivo, esterases cleave the methyl group, releasing 2-(azepan-4-yl)acetic acid, which can chelate metal ions or modulate enzyme activity.
Comparison with Structural Analogs
Aromatic vs. Aliphatic Azepanes
Aromatic substitutions (e.g., 2-methylphenyl in [1-(2-methylphenyl)azepan-4-yl]methanamine) enhance π-π stacking in receptor binding but reduce solubility . Methyl 2-(azepan-4-yl)acetate balances hydrophilicity and structural rigidity.
Future Directions and Research Gaps
While current studies emphasize kinase inhibition, unexplored areas include:
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Catalytic Applications: As a ligand in asymmetric catalysis.
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Polymer Chemistry: Incorporating azepane rings into biodegradable polymers.
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Neuropharmacology: Targeting GABA receptors given structural similarity to piperidine derivatives.
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